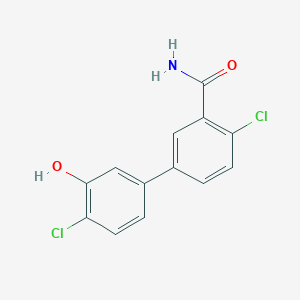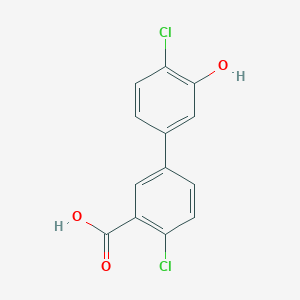
5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% (5-CCP-2-CP) is an organic compound that has been used in a variety of scientific research applications. It is a substituted phenol with a carbamoyl group and a chloro group attached to the phenol ring, and is a colorless solid at room temperature. This compound has been used in the synthesis of various other compounds, and has been used in the study of its biochemical and physiological effects.
Scientific Research Applications
5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various other compounds, such as 4-chloro-5-(3-carbamoyl-2-chlorophenyl)-2-chlorophenol and 4-chloro-5-(3-carbamoyl-2-chlorophenyl)-1,3-dichlorobenzene. It has also been used in the study of its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It is also thought to act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% are not fully understood. However, it has been shown to have anti-inflammatory effects in animal models, as well as antioxidant and anticonvulsant effects. It has also been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% in laboratory experiments is its high purity (95%). This makes it ideal for use in sensitive experiments, such as those involving biochemical or physiological effects. The main limitation of using 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Future Directions
There are a number of potential future directions for the use of 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% in scientific research. These include further studies into its biochemical and physiological effects, as well as its use in the synthesis of other compounds. Additionally, further research into its mechanism of action could lead to the development of new drugs or treatments. Finally, its use in the study of drug metabolism could lead to the development of more effective drugs with fewer side effects.
Synthesis Methods
The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% begins with the reaction of 4-chlorophenol with 3-carbamoyl-2-chlorophenol in the presence of an acid catalyst (such as sulfuric acid). The reaction results in the formation of the desired product, 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95%, in 95% yield. The reaction is typically carried out at a temperature of 80-90°C for 1-2 hours.
properties
IUPAC Name |
2-chloro-5-(4-chloro-3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-3-1-7(5-9(10)13(16)18)8-2-4-11(15)12(17)6-8/h1-6,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTCSRASZOVBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686132 |
Source


|
| Record name | 4,4'-Dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol | |
CAS RN |
1261961-32-3 |
Source


|
| Record name | 4,4'-Dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)
![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)


